Lipophilicity Shift: Free Acid vs. Des-Acetic Scaffold
The target compound possesses a computed logP of 2.60 , which is 0.37 log units lower than that of the des‑acetic analogue 2‑amino‑4‑phenylthiazole (logP ≈ 2.97) . This reduction in lipophilicity is consistent with the introduction of the ionisable carboxylic acid group and directly impacts solubility, permeability, and protein‑binding predictions in early‑stage drug design.
| Evidence Dimension | Computed logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.60 |
| Comparator Or Baseline | 2‑Amino‑4‑phenylthiazole; logP = 2.97 |
| Quantified Difference | ΔlogP = −0.37 (target is more hydrophilic) |
| Conditions | Computed logP values from vendor‑provided data (Chemsrc for target, BOC Sciences for comparator); identical calculation methodology not confirmed. |
Why This Matters
A logP difference of 0.37 units is sufficient to alter solubility class, membrane permeability, and metabolic stability, making the free acid a distinct starting point for hit‑to‑lead programmes relative to the des‑acetic scaffold.
